molecular formula C9H11NO B1311017 (4R)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 210488-55-4

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No. B1311017
CAS RN: 210488-55-4
M. Wt: 149.19 g/mol
InChI Key: LCOFMNJNNXWKOC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4R)-3,4-dihydro-2H-1-benzopyran-4-amine is a derivative of the 2H-1-benzopyran class, which is characterized by a benzene ring fused to a pyran ring. The specific structure of this compound includes an amine group at the fourth position, which can be involved in various chemical reactions and may contribute to biological activity. While the papers provided do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and reactivity of closely related benzopyran derivatives.

Synthesis Analysis

The synthesis of benzopyran derivatives can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid is described as a facile and efficient approach for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives . This method offers advantages such as simple work-up procedures, shorter reaction times, and higher yields. Similarly, the synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans with antihypertensive activity is achieved through a series of chemical reactions, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is crucial for their chemical and biological properties. For example, the crystallographic study of Schiff bases derived from 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one reveals that these ligands exist in the amine-one tautomeric form in the solid state . This suggests that the molecular geometry of benzopyran derivatives can significantly influence their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzopyran derivatives can undergo various chemical reactions. The reaction of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with primary amines under mild conditions leads to the formation of imino derivatives, which can be further hydrolyzed to pyridin-5-ones . These reactions demonstrate the reactivity of the benzopyran core and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. For instance, the title compound in paper shows that the benzopyran fused-ring system is approximately coplanar, and the bromobenzene ring is almost perpendicular to it. This arrangement can affect the compound's physical properties, such as solubility and melting point, as well as its chemical reactivity. The supramolecular layers formed in the crystal are sustained by hydrogen bonds, which are essential for the stability and interactions of the compound .

Scientific Research Applications

Synthesis and Receptor Interaction

One study explored the synthesis of novel 3-amino-3,4-dihydro-2H-1-benzopyrans and their interaction with the 5-HT1A receptor, demonstrating their potential as therapeutic agents. These compounds, synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran, showed varying affinities for the 5-HT1A receptor, with (R)-enantiomers generally displaying higher affinity. This research contributes to understanding the structural requirements for receptor affinity and could guide the development of new psychiatric drugs (Hammarberg et al., 2000).

Neuroprotection and Metabolism

Another study focused on the metabolism of KR-31543, a neuroprotective agent for ischemia-reperfusion damage, showcasing the scientific interest in benzopyran derivatives for treating neurological conditions. The in vitro and in vivo metabolism in rats highlighted the transformation of KR-31543 into metabolites, shedding light on its metabolic pathways and the enzymes involved, which is crucial for drug development and safety evaluation (Kim et al., 2002).

Molecular Diversity and Biological Properties

Research on 4H-Chromenes, including 2-amino-2H-benzopyran-3-carbonitriles, underlines their significance in medicinal chemistry due to their presence in many natural products with potential therapeutic properties. Innovative synthetic methodologies, such as microwave irradiation, were employed to create a new class of derivatives, which were then assessed for their anticancer properties and kinase inhibition, indicating their versatility and potential in drug discovery (Bazureau Jean Pierre et al., 2017).

Chemical Diversity and Biological Effects

The discovery of benzopyran derivatives from a mangrove endophytic fungus underscores the chemical diversity and biological relevance of these compounds. These studies not only contribute to the chemical ecology and natural product chemistry fields but also highlight the potential of benzopyran derivatives in developing new pharmaceuticals (Yang et al., 2020).

properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315593
Record name (R)-Chroman-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

CAS RN

210488-55-4
Record name (R)-Chroman-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210488-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Chroman-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes the synthesis of (R)-chroman-4-amine salts significant in the context of pharmaceutical research?

A1: Many pharmaceutical compounds contain chiral centers, meaning they exist in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. Therefore, developing efficient methods to synthesize a specific enantiomer, like (R)-chroman-4-amine, is crucial for creating safer and more effective drugs. []

Q2: Can you elaborate on the significance of the research presented in the paper titled "Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts"?

A2: This research [] focuses on developing a new synthetic route for producing (R)-chroman-4-amine salts with high enantiomeric purity. This is important because (R)-chroman-4-amine serves as a key building block for various biologically active compounds, including potential drug candidates. Having an efficient and general method to synthesize this specific enantiomer in its pure form can significantly impact the development of new pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.